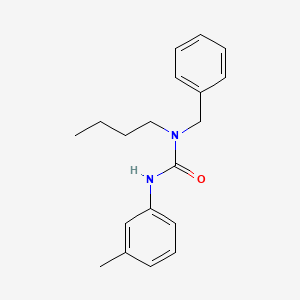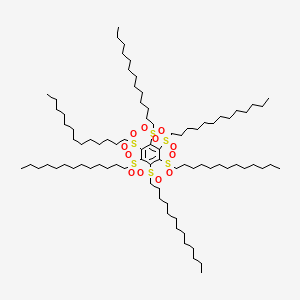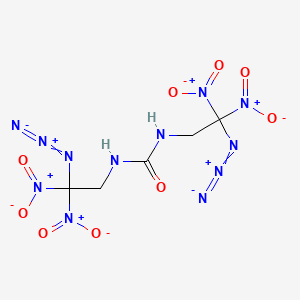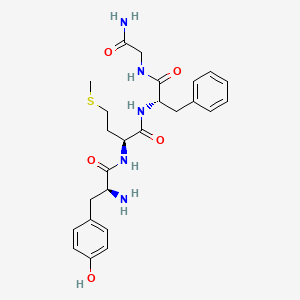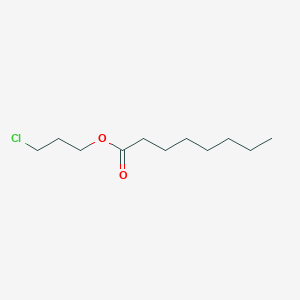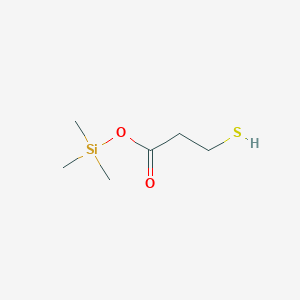
Trimethylsilyl 3-sulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 3-sulfanylpropanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 3-sulfanylpropanoate moiety. This compound is notable for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethylsilyl 3-sulfanylpropanoate typically involves the reaction of 3-mercaptopropanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
HS-(CH2)2-COOH+Cl-Si(CH3)3→HS-(CH2)2-COO-Si(CH3)3+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl 3-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 3-mercaptopropanol.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Trimethylsilyl 3-sulfanylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of sulfhydryl groups and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which trimethylsilyl 3-sulfanylpropanoate exerts its effects is primarily through the reactivity of the trimethylsilyl and sulfanyl groups. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the sulfanyl site. This allows for selective reactions to occur at other functional groups within the molecule. The sulfanyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Trimethylsilylpropanoic acid: Contains a trimethylsilyl group attached to a propanoic acid moiety.
Trimethylsilyl chloride: A common reagent used for silylation reactions.
Trimethylsilyl cyanide: Used in the synthesis of nitriles and other organic compounds.
Uniqueness: Trimethylsilyl 3-sulfanylpropanoate is unique due to the presence of both a trimethylsilyl group and a sulfanyl group within the same molecule. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one of these groups.
Properties
CAS No. |
89435-49-4 |
|---|---|
Molecular Formula |
C6H14O2SSi |
Molecular Weight |
178.33 g/mol |
IUPAC Name |
trimethylsilyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C6H14O2SSi/c1-10(2,3)8-6(7)4-5-9/h9H,4-5H2,1-3H3 |
InChI Key |
NGGRHUFTTBYHGA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


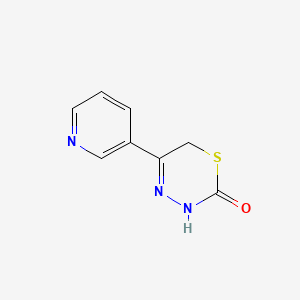
![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
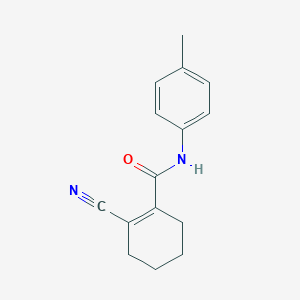
![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)
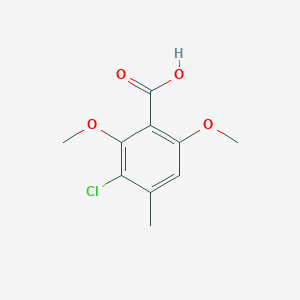
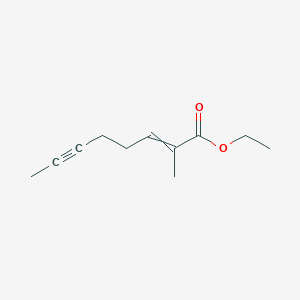
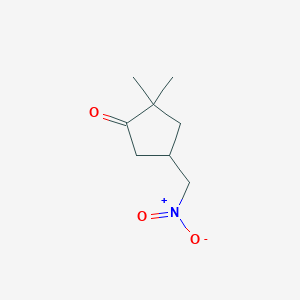
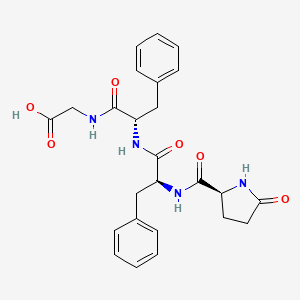
![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
